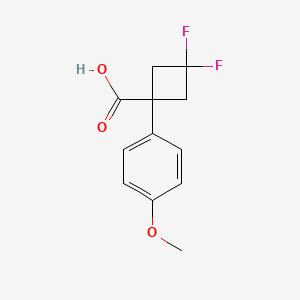
3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and methoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves several steps. One common method starts with the preparation of a cyclobutane precursor, which is then subjected to fluorination and subsequent functionalization to introduce the methoxyphenyl group. The reaction conditions often involve the use of fluorinating agents and catalysts to achieve the desired substitution patterns .
Industrial production methods may involve scalable synthetic routes that ensure high yield and purity of the final product. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Wirkmechanismus
The mechanism by which 3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group may also contribute to the compound’s overall pharmacokinetic properties, such as its solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3,3-Difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid stands out due to its unique combination of structural features. Similar compounds include:
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a methoxyphenyl group, which may result in different reactivity and biological activity.
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid: The presence of a methyl group instead of a methoxyphenyl group can lead to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12F2O3 |
|---|---|
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
3,3-difluoro-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F2O3/c1-17-9-4-2-8(3-5-9)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
OPVTUJNEBLGAEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




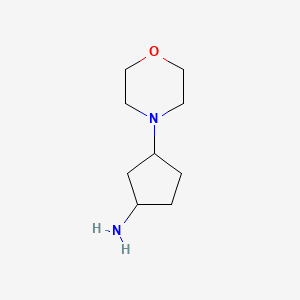
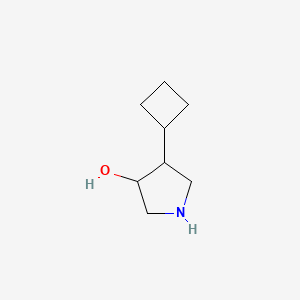
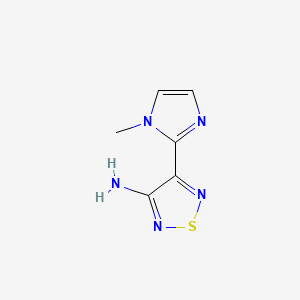
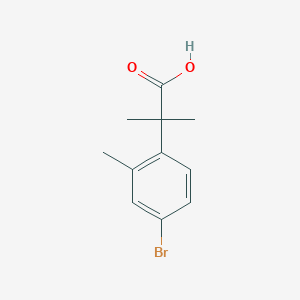


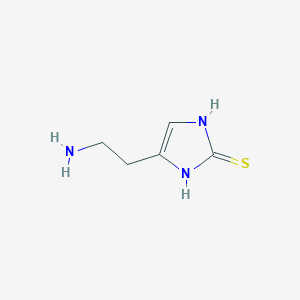
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
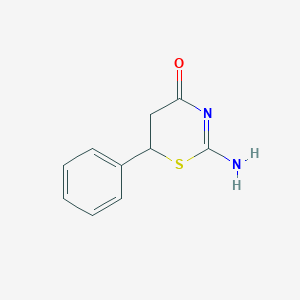
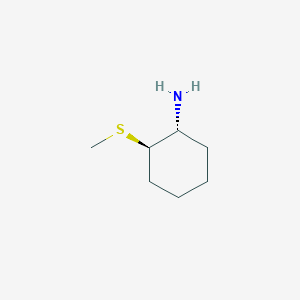

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
